

22-Methyltricosanoyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 22-Methyltricosanoyl-CoA

Cat. No.: B15547569

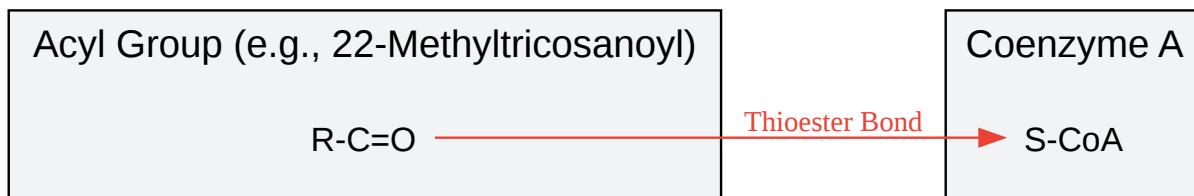
[Get Quote](#)

An In-Depth Technical Guide to **22-Methyltricosanoyl-CoA**: Structure, Properties, and Biological Context

Introduction

22-Methyltricosanoyl-CoA is a complex biomolecule classified as a very-long-chain, methyl-branched fatty acyl-coenzyme A. While specific research on this particular molecule is limited, its chemical structure and biological functions can be largely inferred from the well-characterized properties of its constituent parts: 22-methyltricosanoic acid and Coenzyme A (CoA). This guide provides a comprehensive overview of **22-Methyltricosanoyl-CoA**, detailing its inferred chemical structure and properties, probable biosynthetic pathways, and potential metabolic roles. It also outlines general experimental protocols relevant to the study of long-chain acyl-CoAs, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure


The structure of **22-Methyltricosanoyl-CoA** is a combination of a 22-methyltricosanoyl group derived from 22-methyltricosanoic acid, linked via a high-energy thioester bond to the sulphydryl group of Coenzyme A.

1. 22-Methyltricosanoic Acid: This is a saturated fatty acid with a 23-carbon backbone (tricosanoic acid) and a methyl group located at the 22nd carbon position.^[1] It is classified as a long-chain, methyl-branched fatty acid.^[1]

2. Coenzyme A (CoA): CoA is a universal and essential cofactor in all living organisms, central to metabolism.^[2] Its structure is comprised of a β -mercaptoproethylamine unit, pantothenic acid (vitamin B5), and an adenosine 3'-phosphate 5'-diphosphate moiety.^{[2][3][4][5]} The reactive thiol (-SH) group is the site of attachment for acyl groups.^[2]

3. **22-Methyltricosanoyl-CoA**: The carboxyl group of 22-methyltricosanoic acid forms a thioester linkage with the thiol group of CoA. This bond is energy-rich, making the acyl group readily transferable in various metabolic reactions.

General Structure of Acyl-CoA

[Click to download full resolution via product page](#)

Caption: General structure of an Acyl-CoA molecule.

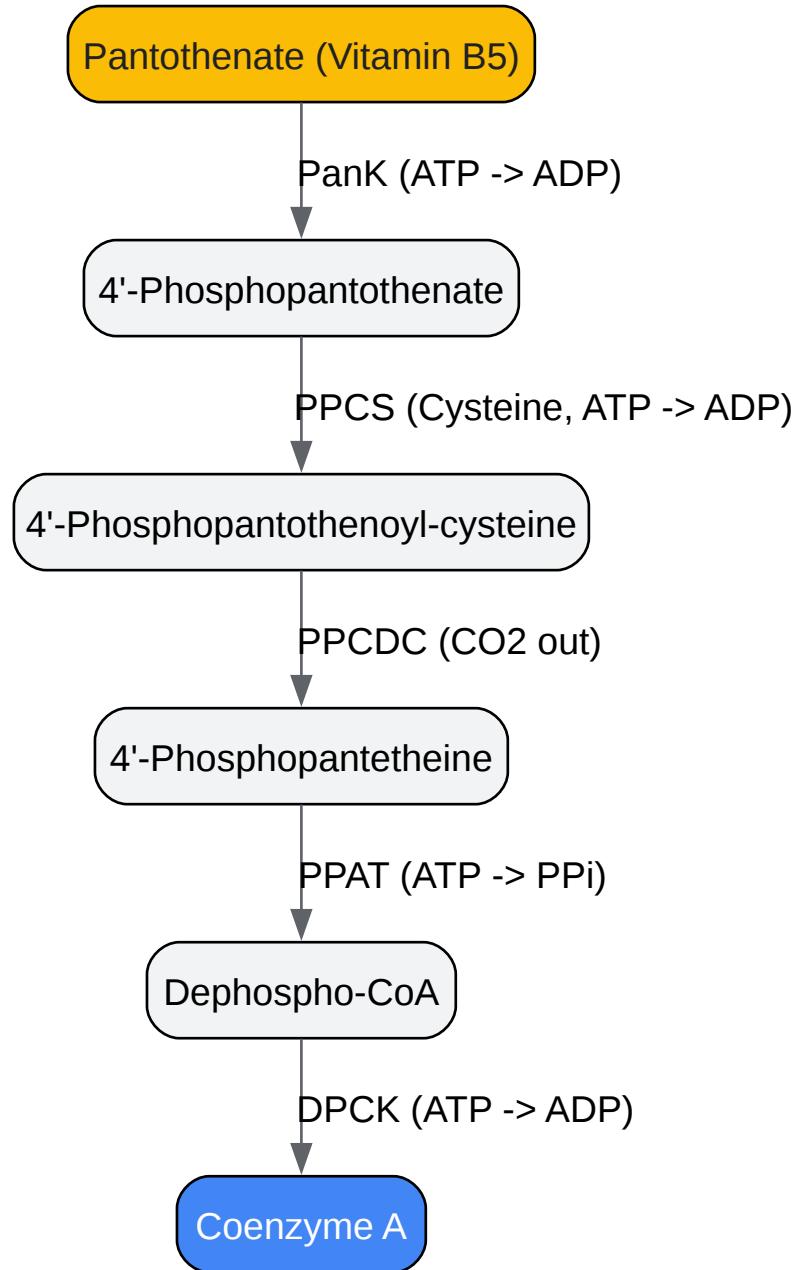
Chemical Properties

Specific experimental data for **22-Methyltricosanoyl-CoA** is not available. However, its key properties can be calculated based on its inferred structure.

Property	Inferred Value
Molecular Formula	C45H82N7O17P3S
Molecular Weight	1118.18 g/mol
Parent Fatty Acid	22-Methyltricosanoic Acid (C ₂₄ H ₄₈ O ₂ , MW: 368.6 g/mol)[1]
Coenzyme A Moiety	Coenzyme A (C ₂₁ H ₃₆ N ₇ O ₁₆ P ₃ S, MW: 767.535 g/mol)[2]
Solubility	Expected to be amphipathic, with the long hydrocarbon tail being hydrophobic and the Coenzyme A portion being hydrophilic.
Chemical Nature	A thioester, which is a high-energy compound crucial for acyl group transfer reactions.

Biosynthesis

The biosynthesis of **22-Methyltricosanoyl-CoA** occurs in two major stages: the synthesis of Coenzyme A and the activation of 22-methyltricosanoic acid.

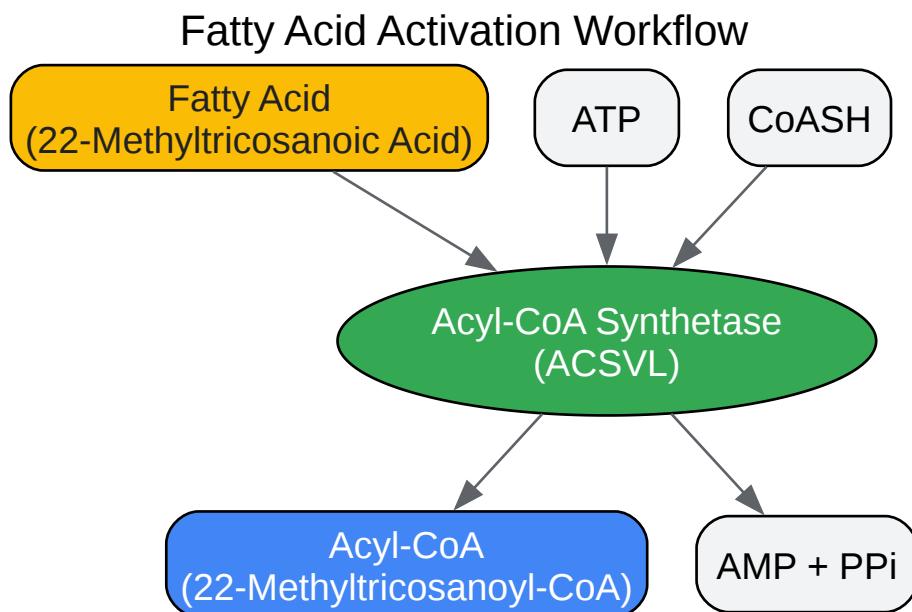

Coenzyme A Biosynthesis

Coenzyme A is synthesized from pantothenate (vitamin B5), cysteine, and ATP in a conserved five-step enzymatic pathway.[2]

- **Phosphorylation of Pantothenate:** Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[2]
- **Cysteine Addition:** Phosphopantethenylcysteine synthetase (PPCS) catalyzes the addition of cysteine to 4'-phosphopantothenate.
- **Decarboxylation:** Phosphopantethenylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to yield 4'-phosphopantetheine.
- **Adenylylation:** Phosphopantetheine adenylyltransferase (PPAT) transfers an AMP moiety from ATP to 4'-phosphopantetheine, forming dephospho-CoA.

- Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to produce the final Coenzyme A molecule.

Coenzyme A Biosynthesis Pathway


[Click to download full resolution via product page](#)

Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.

Fatty Acid Activation

Long-chain fatty acids must be "activated" by being attached to Coenzyme A before they can be metabolized.^[6] This irreversible two-step reaction is catalyzed by acyl-CoA synthetases (ACSSs).^[7] For a very-long-chain fatty acid like 22-methyltricosanoic acid, this activation would be handled by a very-long-chain acyl-CoA synthetase (ACSVL).^[6]

- Adenylation of the Fatty Acid: The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
- Thioester Formation: The thiol group of Coenzyme A attacks the acyl-adenylate, displacing AMP to form the fatty acyl-CoA thioester.

[Click to download full resolution via product page](#)

Caption: General workflow for the activation of a fatty acid to its CoA derivative.

Metabolic Role and Signaling Pathways

Long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for both energy production and the synthesis of complex lipids.^{[6][7]}

- Beta-Oxidation: Acyl-CoAs are transported into the mitochondria (often via the carnitine shuttle) where they undergo beta-oxidation to produce acetyl-CoA, NADH, and FADH₂,

which are then used to generate ATP. Peroxisomes are responsible for the initial beta-oxidation of very-long-chain fatty acids.[8]

- **Lipid Synthesis:** Acyl-CoAs are essential building blocks for the synthesis of triglycerides, phospholipids (for membranes), and cholesterol esters.[6]
- **Protein Acylation:** Acyl-CoAs serve as donors for the acylation of proteins, a post-translational modification that can affect protein localization and function.[7]

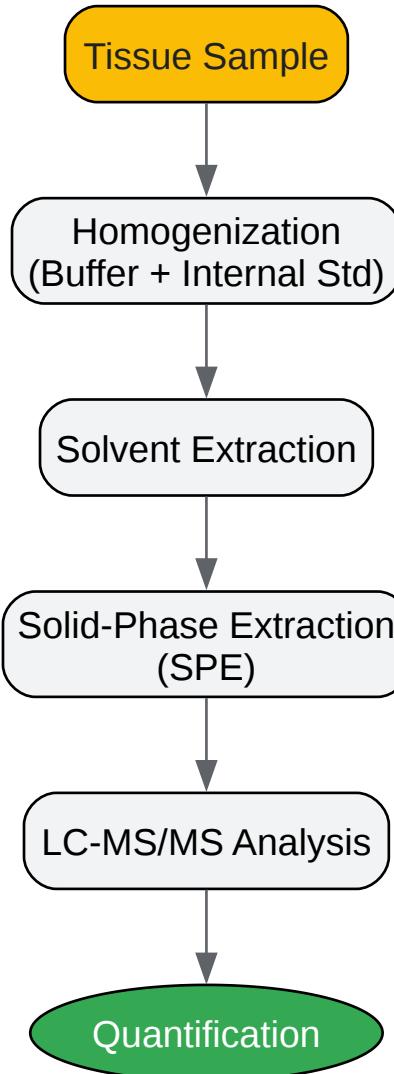
Branched-chain fatty acids (BCFAs) and their CoA derivatives have been implicated in various biological processes.[9] They can influence membrane fluidity, and studies suggest they have roles in modulating inflammation, lipid metabolism, and insulin resistance.[9][10] It is plausible that **22-Methyltricosanoyl-CoA** participates in these specialized pathways.

Currently, no specific signaling pathways involving **22-Methyltricosanoyl-CoA** have been documented. However, acyl-CoAs in general are known to act as signaling molecules and allosteric regulators of enzymes, and can bind to transcription factors to regulate gene expression related to lipid metabolism.[6]

Experimental Protocols

While protocols specific to **22-Methyltricosanoyl-CoA** are not published, established methods for the analysis of long-chain acyl-CoAs are applicable.

General Protocol for Extraction and Analysis of Long-Chain Acyl-CoAs


This method is adapted from published protocols for tissue analysis.[11][12]

- **Homogenization:**
 - Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
 - Weigh approximately 50-100 mg of frozen tissue and place it in a homogenizer with 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

- Add an internal standard (e.g., heptadecanoyl-CoA) to the buffer before homogenization to correct for extraction losses.[12]
- Homogenize the tissue on ice. Add 1.0 mL of a 2:1 acetonitrile/2-propanol solution and homogenize again.[11]
- Extraction:
 - Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.
 - Centrifuge at 16,000 x g for 10 minutes at 4°C.[12]
 - Collect the supernatant, which contains the acyl-CoAs.
- Solid-Phase Extraction (SPE) for Purification:
 - Condition an SPE cartridge (e.g., C18 or a specialized oligonucleotide purification column) according to the manufacturer's instructions.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with an appropriate buffer (e.g., aqueous buffer) to remove hydrophilic impurities.
 - Elute the acyl-CoAs with a solvent such as 2-propanol or acetonitrile.[11]
 - Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 50% methanol/50% 50 mM ammonium acetate).[13]
- LC-MS/MS Analysis:
 - Chromatography: Use a reverse-phase C8 or C18 UPLC/HPLC column.[12]
 - Mobile Phases: Employ a binary gradient system. For example, Mobile Phase A: 15 mM ammonium hydroxide in water; Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[12]

- Gradient: Develop a gradient that effectively separates the long-chain acyl-CoAs based on chain length and saturation.
- Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.[13]
- Detection: Use Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring for the specific precursor-to-product ion transitions for **22-Methyltricosanoyl-CoA** and the internal standard.

Workflow for Acyl-CoA Analysis

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the analysis of acyl-CoAs.

Conclusion

22-Methyltricosanoyl-CoA, as a very-long-chain branched-chain acyl-CoA, is positioned at the intersection of fatty acid activation, energy metabolism, and the synthesis of complex structural and signaling lipids. While direct experimental data on this molecule remains elusive, a robust understanding of its structure, properties, and biological significance can be constructed from the foundational principles of Coenzyme A chemistry and lipid biochemistry. The analytical methods detailed here provide a framework for future research to isolate, quantify, and characterize **22-Methyltricosanoyl-CoA**, which could unveil specific roles in health and disease, particularly in metabolic disorders where lipid metabolism is dysregulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 22-Methyltricosanoic acid | C₂₄H₄₈O₂ | CID 5282605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme A | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [22-Methyltricosanoyl-CoA chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547569#22-methyltricosanoyl-coa-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com